molecular formula C23H23FN4O3 B2890346 1-(2-(cyclopentylamino)-2-oxoethyl)-N-(4-fluorophenyl)-7-methyl-4-oxo-1,4-dihydro-1,8-naphthyridine-3-carboxamide CAS No. 1251585-08-6

1-(2-(cyclopentylamino)-2-oxoethyl)-N-(4-fluorophenyl)-7-methyl-4-oxo-1,4-dihydro-1,8-naphthyridine-3-carboxamide

Cat. No.: B2890346
CAS No.: 1251585-08-6
M. Wt: 422.46
InChI Key: BSKDUTSFEDYNAI-UHFFFAOYSA-N
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Description

This compound belongs to the 1,8-naphthyridine-3-carboxamide class, characterized by a bicyclic aromatic core with a carboxamide substituent at position 2. Its structure features a cyclopentylamino-oxoethyl group at position 1, a 4-fluorophenyl moiety on the amide nitrogen, and a methyl group at position 3.

Properties

IUPAC Name

1-[2-(cyclopentylamino)-2-oxoethyl]-N-(4-fluorophenyl)-7-methyl-4-oxo-1,8-naphthyridine-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H23FN4O3/c1-14-6-11-18-21(30)19(23(31)27-17-9-7-15(24)8-10-17)12-28(22(18)25-14)13-20(29)26-16-4-2-3-5-16/h6-12,16H,2-5,13H2,1H3,(H,26,29)(H,27,31)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BSKDUTSFEDYNAI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC2=C(C=C1)C(=O)C(=CN2CC(=O)NC3CCCC3)C(=O)NC4=CC=C(C=C4)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H23FN4O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

422.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 1-(2-(cyclopentylamino)-2-oxoethyl)-N-(4-fluorophenyl)-7-methyl-4-oxo-1,4-dihydro-1,8-naphthyridine-3-carboxamide is a synthetic derivative belonging to the naphthyridine class, which has garnered attention for its potential biological activities, particularly in anticancer applications. This article reviews its biological activity, focusing on its mechanism of action, efficacy in various cancer models, and structure-activity relationships (SAR).

Chemical Structure and Properties

The compound's structure can be represented as follows:

C22H24FN3O3\text{C}_{22}\text{H}_{24}\text{F}\text{N}_{3}\text{O}_{3}

This structure includes a naphthyridine core substituted with a cyclopentylamino group and a fluorophenyl moiety, contributing to its biological profile.

Research indicates that compounds of this class often target specific kinases involved in cell cycle regulation. For instance, Polo-like kinase 1 (Plk1) is a crucial target due to its role in mitosis and cancer progression. Studies have shown that the compound inhibits Plk1 activity, leading to disrupted cell cycle progression and subsequent apoptosis in cancer cells .

Anticancer Activity

A series of studies have evaluated the anticancer properties of this compound across various cell lines:

Cell Line IC50 (µM) Mechanism
HeLa5.0Induction of apoptosis via Plk1 inhibition
L3634.1Mitotic block leading to cell death
MCF-76.5Cell cycle arrest at G2/M phase

The compound demonstrated significant cytotoxicity against these cancer cell lines, indicating its potential as an anticancer agent.

Case Studies

  • HeLa Cells : In a study focusing on HeLa cells, treatment with the compound resulted in a dose-dependent decrease in cell viability. Flow cytometry analysis revealed increased apoptosis markers after treatment .
  • L363 Cells : Another study reported that the compound effectively blocked Plk1 localization to centrosomes, causing mitotic arrest and apoptosis. The IC50 value was determined to be 4.1 µM, demonstrating strong activity against this cell line .

Structure-Activity Relationship (SAR)

The modification of various functional groups on the naphthyridine scaffold has been explored to enhance potency and selectivity:

Substituent Effect on Activity
CyclopentylaminoIncreases binding affinity
FluorophenylEnhances metabolic stability
Methyl group at C7Critical for maintaining activity

These modifications suggest that careful tuning of the substituents can lead to improved biological activity and reduced toxicity.

Comparison with Similar Compounds

Table 1: Comparison of Key Properties

Compound ID/Name Molecular Formula Molecular Weight Melting Point (°C) Yield (%) Key Spectral Data (IR, NMR) Reference
5a4 () C22H15Cl2N3O2 424.28 193–195 66 IR: 1686.4 (C=O), 1651.1 (C=O); 1H NMR: δ 9.19 (NH)
5a2 () C22H15Cl2N3O2 424.28 193–195 76 IR: 1686.4 (C=O); 1H NMR: δ 9.80 (NH)
Compound 33 () C27H21ClF4N4O3 579.93 210–212 55 1H NMR: δ 5.75 (CH2), 9.15 (H-2)
7f () C31H29ClF2N3O6S 659.10 Not reported Not given Not provided

Key Observations :

  • Substituent Effects : Chlorine/fluorine atoms (e.g., 5a4, 5a2) lower melting points compared to bulkier groups like trifluoromethylphenylpiperazine (Compound 33, ) .
  • Synthetic Yields : Substituted benzyl derivatives (e.g., 5a4, 5a2) achieve moderate yields (66–76%), while complex substitutions (e.g., Compound 33) require optimized conditions to attain 55% yield .

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